Cas no 75239-63-3 (Ophiopogonanone A)

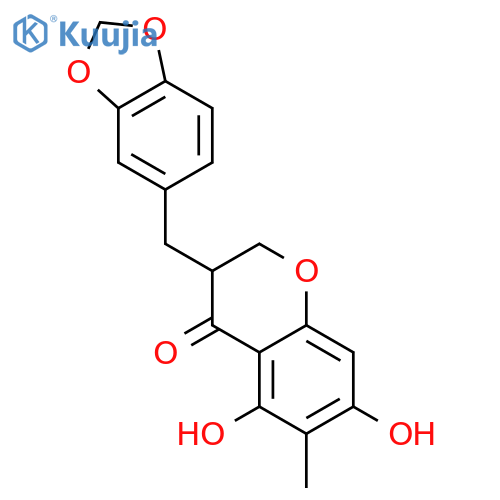

Ophiopogonanone A structure

商品名:Ophiopogonanone A

Ophiopogonanone A 化学的及び物理的性質

名前と識別子

-

- Ophiopogonanone A

- Ophiogonanone A

- 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one

- C17475

- N1934

- rac-ophiopogonanon A

- (-)-3-(1,3-Benzodioxol-5-ylmethyl)-2,3-dihydro-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one

- [ "" ]

- CS-0032267

- AKOS040760609

- OphiopogonanoneA

- E88613

- MS-24912

- HY-N6059

- CHEBI:81117

- AKOS032949040

- DTXSID40433934

- Q-100811

- Q27155073

- 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one

- 75239-63-3

- DA-76439

-

- インチ: InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3

- InChIKey: QBRLTNYECODTFP-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O

計算された属性

- せいみつぶんしりょう: 328.09500

- どういたいしつりょう: 328.09468823 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 482

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 328.3

- トポロジー分子極性表面積: 85.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.450

- PSA: 85.22000

- LogP: 2.56890

Ophiopogonanone A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP1032-5mg |

Ophiopogonanone A |

75239-63-3 | 98% | 5mg |

$260 | 2023-09-19 | |

| MedChemExpress | HY-N6059-1mg |

Ophiopogonanone A |

75239-63-3 | 99.24% | 1mg |

¥3000 | 2024-07-20 | |

| 1PlusChem | 1P00G7AH-10mg |

OPHIOGONANONE A |

75239-63-3 | 99% | 10mg |

$1410.00 | 2024-04-21 | |

| A2B Chem LLC | AH55145-10mg |

Ophiopogonanone A |

75239-63-3 | 99% | 10mg |

$1235.00 | 2024-04-19 | |

| 1PlusChem | 1P00G7AH-5mg |

OPHIOGONANONE A |

75239-63-3 | 99% | 5mg |

$895.00 | 2024-04-21 | |

| Ambeed | A522134-50mg |

(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |

75239-63-3 | 98+% | 50mg |

$725.0 | 2024-08-02 | |

| Ambeed | A522134-25mg |

(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |

75239-63-3 | 98+% | 25mg |

$428.0 | 2024-08-02 | |

| Ambeed | A522134-10mg |

(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |

75239-63-3 | 98+% | 10mg |

$214.0 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O11170-5 mg |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |

75239-63-3 | 5mg |

¥4800.0 | 2021-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2013-1 mg |

Ophiopogonanone A |

75239-63-3 | 1mg |

¥2433.00 | 2022-04-26 |

Ophiopogonanone A 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

75239-63-3 (Ophiopogonanone A) 関連製品

- 74805-92-8(Methylophiopogonanone A)

- 477336-75-7(Ophiopogonanone C)

- 588706-66-5(Ophiopogonanone E)

- 93078-83-2(8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin)

- 107585-75-1(3'-Hydroxy-3,9-dihydroeucomin)

- 113122-54-6(4H-1-Benzopyran-4-one,3-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydro-7-hydroxy-, (R)-)

- 52706-07-7(Scillascillin)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75239-63-3)Ophiopogonanone A

清らかである:99%/99%/99%

はかる:10mg/25mg/50mg

価格 ($):193.0/385.0/652.0